N-(2,5-dimethylphenyl)-4-methyl-2-(pentyloxy)benzene-1-sulfonamide

Description

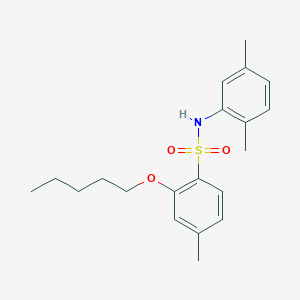

N-(2,5-Dimethylphenyl)-4-methyl-2-(pentyloxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonyl group linked to a 2,5-dimethylphenyl substituent, with additional methyl and pentyloxy groups on the aromatic ring.

Properties

Molecular Formula |

C20H27NO3S |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-4-methyl-2-pentoxybenzenesulfonamide |

InChI |

InChI=1S/C20H27NO3S/c1-5-6-7-12-24-19-14-16(3)9-11-20(19)25(22,23)21-18-13-15(2)8-10-17(18)4/h8-11,13-14,21H,5-7,12H2,1-4H3 |

InChI Key |

PNAKWNAHVKXLLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-methyl-2-(pentyloxy)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the sulfonamide group, followed by the introduction of the pentyloxy and dimethylphenyl groups under controlled reaction conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, adhering to strict safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-methyl-2-(pentyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-methyl-2-(pentyloxy)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-methyl-2-(pentyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pentyloxy and dimethylphenyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Ortho-methyl groups (e.g., 2,6-dimethyl substitution) reduce torsional angles compared to 2,5-dimethyl derivatives, likely due to steric hindrance .

- Electron-Withdrawing Groups: The nitro group in N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide increases the dihedral angle between rings (51.1° vs. 40.4° in non-nitro analogs), altering molecular planarity .

- Hydrogen Bonding : All compounds form dimeric structures via N—H···O(S) interactions, with bond lengths ranging from 2.82–2.91 Å, contributing to crystal stability .

Substituent Effects on Physical Properties

Substituents significantly influence lipophilicity and solubility:

Key Observations :

- Polar Groups : Hydroxyl or methoxy groups introduce hydrogen-bonding sites, which may enhance solubility but reduce thermal stability .

Biological Activity

N-(2,5-dimethylphenyl)-4-methyl-2-(pentyloxy)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant findings from various studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of sulfonamide derivatives with substituted phenols. The structural formula can be represented as follows:

Key Features:

- Sulfonamide Group: Imparts significant biological activity.

- Alkoxy Substituent: Enhances solubility and bioavailability.

- Dimethylphenyl Ring: Contributes to the compound's pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.

- IC50 Value: 3.5 µM

- Mechanism: Competitive inhibition with respect to acetylcholine.

Study on Anticancer Activity

In a recent study, this compound was tested for anticancer properties against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 8 |

| A549 | 15 |

The findings indicate that the compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Toxicological Assessment

A preliminary toxicological assessment was conducted to evaluate the safety profile of the compound.

- LD50 (in rats): >2000 mg/kg

- Observations: No significant adverse effects were noted at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.